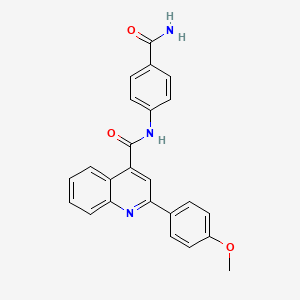![molecular formula C17H13BrF3N7 B1223569 6-(4-bromophenyl)-3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1223569.png)
6-(4-bromophenyl)-3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-bromophenyl)-3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine is a phenylpyridine.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Aggregation
- Hydrogen-Bonded Dimer Formation: The molecular structure of a closely related pyrazolo[3,4-b]pyridine derivative shows that molecules can link via hydrogen bonds to form cyclic centrosymmetric dimers (Quiroga et al., 2010).
- Molecular Aggregation in Derivatives: Another study on pyrazolo[3,4-b]pyridine derivatives found different types of molecular aggregations, including chains of rings and complex sheet structures, influenced by small substituent variations (Quiroga et al., 2012).
Synthesis and Structural Analysis
- Synthesis of Derivatives: Research has been conducted on the synthesis of various pyrazolo[3,4-b]pyridine derivatives, exploring different chemical reactions and resulting in compounds with unique structural features (Abdel‐Latif et al., 2019).
- X-Ray Powder Diffraction Data: X-ray powder diffraction data provide insights into the structural characteristics of pyrazolo[3,4-b]pyridine derivatives, which are essential for understanding their chemical properties (Wang et al., 2017).
Corrosion Inhibition and Anticancer Activity
- Corrosion Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential as corrosion inhibitors, demonstrating significant effectiveness in specific chemical environments (Dandia et al., 2013).
- Anticancer Agents: Some derivatives have been synthesized and evaluated for their potential as anticancer agents, showing promising results in inhibiting the growth of certain cancer cell lines (Rahmouni et al., 2016).
Eigenschaften
Molekularformel |
C17H13BrF3N7 |
|---|---|
Molekulargewicht |
452.2 g/mol |
IUPAC-Name |
6-(4-bromophenyl)-3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H13BrF3N7/c1-9-15-12(17(19,20)21)8-13(10-2-4-11(18)5-3-10)22-16(15)28(25-9)7-6-14-23-26-27-24-14/h2-5,8H,6-7H2,1H3,(H,23,24,26,27) |
InChI-Schlüssel |
DIDCTDHQEYBHHD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)CCC4=NNN=N4 |
Kanonische SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)CCC4=NNN=N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[3-[2-[(4-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide](/img/structure/B1223497.png)

![1-[1-Methyl-2-(1-pyrrolidinylmethyl)-5-benzimidazolyl]-3-phenylurea](/img/structure/B1223499.png)
![3-(4-Methoxyphenyl)-2,4-dihydrothiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B1223501.png)
![(5Z)-3-ethyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1223503.png)
![2-[6-bromo-4-(2-chlorophenyl)-2-oxo-1H-quinolin-3-yl]acetic Acid](/img/structure/B1223505.png)
![4-chloro-3-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B1223508.png)
![1-[1-(Phenylmethyl)-4-piperidinyl]-3-(2-propan-2-ylphenyl)thiourea](/img/structure/B1223509.png)
